1-Bromo-2-methylpropane-d7
CAS No.: 344299-41-8
Cat. No.: VC0043887
Molecular Formula: C4H9Br
Molecular Weight: 144.063
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 344299-41-8 |
---|---|
Molecular Formula | C4H9Br |
Molecular Weight | 144.063 |
IUPAC Name | 2-(bromomethyl)-1,1,1,2,3,3,3-heptadeuteriopropane |
Standard InChI | InChI=1S/C4H9Br/c1-4(2)3-5/h4H,3H2,1-2H3/i1D3,2D3,4D |
Standard InChI Key | HLVFKOKELQSXIQ-UAVYNJCWSA-N |
SMILES | CC(C)CBr |
Introduction
Chemical Identity and Nomenclature
1-Bromo-2-methylpropane-d7 is characterized by a specific molecular structure with seven deuterium atoms strategically positioned within the isobutyl framework. The compound is identified through various nomenclature systems and identifiers as detailed below.
Primary Identifiers
The compound has multiple technical identifications that allow for standardized referencing within scientific literature and chemical databases:
Identifier Type | Value |
---|---|
CAS Registry Number | 344299-41-8 |
Chemical Formula | C₄D₇H₂Br |
Molecular Weight | 144.05 g/mol (approximate) |
Alternative Names and Synonyms
The compound is known by several systematic and common names in the scientific literature:
-
2-Methylpropyl Bromide-d7
-
Bromoisobutane-d7
-
Isobutyl Bromide-d7
-
NSC 8416-d7
-
iso-Butyl Bromide-d7
-
2-(Bromomethyl)-1,1,1,2,3,3,3-heptadeuteriopropane
Physical and Chemical Properties
As a deuterated analog of 1-bromo-2-methylpropane, this compound shares many physical and chemical properties with its non-deuterated counterpart, though with subtle differences due to the kinetic isotope effect.
Spectroscopic Properties
The deuterium labeling significantly alters the spectroscopic profile compared to the non-deuterated analog:
-
NMR spectroscopy shows characteristic signals for the deuterium atoms
-
Mass spectrometry reveals a molecular ion peak at approximately 144 m/z
-
IR spectroscopy demonstrates shifted C-D stretching bands compared to C-H stretching in the non-deuterated version
Chemical Composition and Structure
Molecular Structure
1-Bromo-2-methylpropane-d7 features a branched four-carbon skeleton with a bromine atom at the terminal position. The deuterium atoms replace all seven hydrogen atoms in the molecule, creating a fully deuterated structure except for the carbon-bromine bond .
Isotopic Distribution
The compound contains seven deuterium atoms strategically positioned throughout the molecule:
Position | Isotopic Composition |
---|---|
Terminal Methyl Groups | Six deuterium atoms (CD₃)₂ |
Central Carbon | One deuterium atom (CD) |
Methylene Group | All hydrogen atoms are replaced with deuterium (CD₂) |
Synthesis and Preparation
Comparative Synthesis Methods
By analogy with the synthesis of non-deuterated 1-bromo-2-methylpropane and related deuterated compounds like 1-bromopropane-d7, potential synthetic routes include:
-
Reaction of deuterated isobutanol with hydrobromic acid and sulfuric acid
-
Halogenation of deuterated isobutane using appropriate brominating agents
-
Reaction of deuterated isobutanol with phosphorus tribromide
The synthesis of related deuterated bromo compounds typically achieves yields in the range of 40-85% .
Quantity | Approximate Price (EUR) | Supplier |
---|---|---|
100mg | 217.00 € | CymitQuimica |
250mg | 420.00 € | CymitQuimica |
1g | 1,254.00 € | CymitQuimica |
These prices reflect the specialized nature of isotopically labeled compounds and the technical challenges in their synthesis.
Applications in Scientific Research
Analytical Chemistry Applications
1-Bromo-2-methylpropane-d7 serves as an important tool in analytical chemistry:
-
Internal standard for gas chromatography-mass spectrometry (GC-MS) analysis
-
Reference compound for quantitative determinations
-
Tracer in metabolic and environmental studies
Synthetic Chemistry Applications
The deuterated compound functions as a versatile building block in organic synthesis:
-
Reagent for introducing deuterium-labeled alkyl groups
-
Starting material for preparing more complex deuterium-labeled compounds
-
Tool for mechanistic studies to investigate reaction pathways
Research Applications
In research settings, the compound has been employed for:
-
Tracking reaction mechanisms by deuterium labeling
-
Investigating kinetic isotope effects
-
Developing synthetic methodologies for complex molecule preparation
Hazard Type | Classification |
---|---|
Physical Hazards | Flammable liquid |
Health Hazards | Skin and eye irritant; Respiratory tract irritant |
Environmental Hazards | May be harmful to aquatic organisms |
Comparison with Non-deuterated Analog
Physical Property Differences
The deuterated compound differs from its non-deuterated analog in several key respects due to the kinetic isotope effect:
Property | 1-Bromo-2-methylpropane | 1-Bromo-2-methylpropane-d7 | Observed Difference |
---|---|---|---|
Molecular Weight | 137.02 g/mol | ~144.05 g/mol | Increased by ~7 units |
Boiling Point | 90.7-92°C | Estimated 91-93°C | Slight increase |
Chemical Reactivity | Baseline | Slightly reduced | Due to C-D bond strength |
Spectroscopic Properties | Standard | Shifted peaks | Different NMR, MS profiles |
Chemical Reactivity Comparison
The deuterated compound generally exhibits slightly different reaction kinetics compared to the non-deuterated version:
-
Reduced reaction rates in processes where C-H/C-D bond breaking is rate-determining
-
Different equilibrium constants in certain chemical transformations
-
Altered solubility and partition coefficients in various solvent systems
These differences, while subtle, can be exploited in mechanistic studies and other research applications.
Current scientific interest in 1-bromo-2-methylpropane-d7 centers on its utility as a synthetic intermediate and analytical reference material. The compound's fully deuterated structure makes it particularly valuable for studies requiring complete isotopic labeling of the isobutyl moiety.
Synthetic Methodology Development
Researchers continue to explore improved methods for synthesizing fully deuterated compounds like 1-bromo-2-methylpropane-d7 with higher yields and purity .
Analytical Applications
The compound serves as an important standard in mass spectrometry and other analytical techniques where distinguishing between deuterated and non-deuterated species is essential for accurate quantification and analysis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume